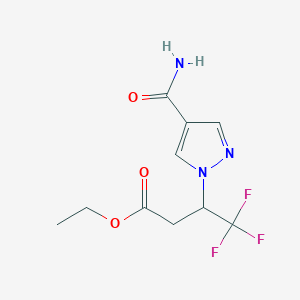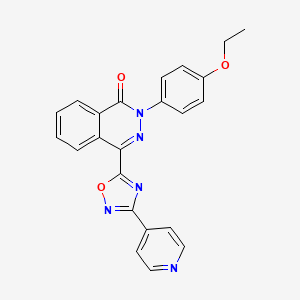
ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate is a synthetic organic compound characterized by the presence of a pyrazole ring and a trifluorobutanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the pyrazole derivative with an isocyanate or carbamoyl chloride.
Formation of the Trifluorobutanoate Ester: The final step involves the esterification of the pyrazole derivative with ethyl trifluoroacetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
作用機序
The mechanism of action of ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The trifluorobutanoate group can enhance the compound’s stability and bioavailability.
類似化合物との比較
Ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate can be compared with other pyrazole derivatives and trifluoromethyl compounds:
Similar Compounds:
特性
IUPAC Name |
ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O3/c1-2-19-8(17)3-7(10(11,12)13)16-5-6(4-15-16)9(14)18/h4-5,7H,2-3H2,1H3,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLPXZYMNNWXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2618552.png)
![2-[Ethyl-(2-methoxyphenyl)amino]ethanol](/img/structure/B2618554.png)
![ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2618556.png)
![1-methyl-3-[4-(prop-2-enoyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2618559.png)
![5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B2618561.png)

![5-(azepan-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618563.png)

![2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2618565.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2618569.png)
![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2618574.png)
